molecular formula C16H10Cl2N2O2 B2795285 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione CAS No. 271254-72-9

1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione

Cat. No. B2795285
CAS RN: 271254-72-9
M. Wt: 333.17
InChI Key: LPBLZDCLRUJFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione, also known as DCAP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. DCAP has been found to possess a range of biochemical and physiological effects, and has been shown to have advantages and limitations in laboratory experiments.

Scientific Research Applications

1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been studied for its potential applications in various scientific fields. It has been found to possess anticonvulsant, anti-inflammatory, and antioxidant properties, and has been studied for its potential use in the treatment of various neurological disorders, such as epilepsy, Parkinson’s disease, and Alzheimer’s disease. In addition, 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been studied for its potential applications in cancer research, as it has been found to possess anti-tumor properties.

Advantages and Limitations for Lab Experiments

1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been found to possess a range of advantages and limitations in laboratory experiments. One of the main advantages of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione is its relatively low cost, which makes it an attractive option for laboratory experiments. In addition, 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been found to be relatively stable, and can be stored for long periods of time without significant degradation. However, 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been found to be relatively insoluble in water, which can limit its use in certain experiments.

Future Directions

There are numerous potential future directions for the study of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione. One potential future direction is the development of novel formulations of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione, which may allow for more efficient delivery of the compound to target tissues. In addition, further research into the mechanism of action of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione may allow for the development of more effective treatments for neurological disorders, such as epilepsy, Parkinson’s disease, and Alzheimer’s disease. Finally, further research into the anti-tumor properties of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione may allow for the development of more effective treatments for cancer.

Synthesis Methods

1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione is synthesized via a multi-step process, beginning with the reaction of 2,4-dichloroaniline and phenylhydrazine. The resulting product is then reacted with pyrrole-2,5-dione to form 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione. This reaction is typically carried out under basic conditions, such as sodium hydroxide or potassium hydroxide, and is typically performed at room temperature. The reaction can be catalyzed by a variety of compounds, such as ammonium acetate or acetic anhydride.

properties

IUPAC Name

1-(2,4-dichloroanilino)-3-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-11-6-7-14(13(18)8-11)19-20-15(21)9-12(16(20)22)10-4-2-1-3-5-10/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBLZDCLRUJFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.